molecular formula C16H14O2 B7854327 2-Propenoic acid, 3-phenyl-, phenylmethyl ester

2-Propenoic acid, 3-phenyl-, phenylmethyl ester

Cat. No.: B7854327
M. Wt: 238.28 g/mol
InChI Key: NGHOLYJTSCBCGC-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 3-phenyl-, phenylmethyl ester” is also known as Benzyl trans-cinnamate or (E)-Benzyl cinnamate . It has the molecular formula C16H14O2 and a molecular weight of 238.2812 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to a cinnamate group . The cinnamate group consists of a phenyl ring attached to a propenoic acid group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 360.2°C and a predicted density of 1.133 g/cm3 .

Scientific Research Applications

Conformational Analysis in Various Solvents

The study of the conformations of related compounds like E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester in different solvents (methanol, chloroform, and dimethyl sulfoxide) was performed using NMR spectroscopy. The research aimed to identify possible conformers in solutions. However, irrespective of the solvent used and whether the ester or acid dimer was investigated, no conformational preferences were identified experimentally (Forgó, Felfoeldi, & Pálinkó, 2005).

Conformational Space of Stereoisomers

A computational study explored the conformers of stereoisomer 2,3-furyl- and/or phenyl-substituted propenoic acid methyl esters. A significant number of conformers filled the conformational space unevenly and symmetrically. However, no clear-cut conformational preference was found for most molecules (Pálinkó, 2005).

Pharmacological and Biological Properties

Evaluation of Antioxidant Activity

Cinnamic acid (3-phenyl-2-propenoic acid) and some of its derivatives were evaluated for their antioxidant activity. The esterification and selective reduction of cinnamic acid led to the creation of derivatives with enhanced antioxidant activities compared to cinnamic acid itself (Oladimeji, Essien, Sheriff, & Alemika, 2019).

Applications in Material Science

Elaboration of Polybenzoxazine

Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) was investigated as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. The results indicate that renewable phloretic acid can be a sustainable alternative to phenol for providing specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Structural and Synthetic Aspects

Structure-forming Properties

The structure-forming force (short-range ordering) between 2-phenyl-3(2'-furyl)propenoic acid stereoisomers in the solid state and in solution was found to be the intermolecular hydrogen bonding between carboxylic groups. For the E isomer, no other secondary intermolecular interaction was measured or calculated (Kiss, Felfoeldi, Paksi, & Pálinkó, 2003).

Properties

IUPAC Name

benzyl 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHOLYJTSCBCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041663
Record name Benzyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-41-3
Record name Benzyl cinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-ethylhexyl α-cyano-β-phenylcinnamate, sold under the trade name Uvinul N 539
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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